2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile
Description
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile (CAS: 204651-40-1) is a nitrile-functionalized tetrahydropyran derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It features a conjugated ylidene group at the 4-position of the dihydro-2H-pyran ring, contributing to its reactivity as a building block in pharmaceutical and agrochemical synthesis . The compound is typically stored at 2–8°C under dry conditions and is classified as hazardous due to acute toxicity (H301, H311, H331) .
Properties
IUPAC Name |
2-(oxan-4-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDIIYCZBJKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600275 | |
| Record name | (Oxan-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204651-40-1 | |
| Record name | (Oxan-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile typically involves the reaction of dihydropyran with acetonitrile under specific conditions. One common method includes the use of molecular iodine as a catalyst, which facilitates the formation of the pyran ring under solvent-free conditions at ambient temperature . Another approach involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) can enhance the reaction rates and product formation .
Chemical Reactions Analysis
Types of Reactions
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, Grubbs’ catalysts, and hydride sources like NaH and NaBH4 . The reactions are typically carried out under mild conditions, often at ambient temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile involves its interaction with molecular targets through its reactive functional groups. The pyran ring and acetonitrile group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Saturation Variants
(a) (E)-2-(Dihydro-2H-pyran-3(4H)-ylidene)acetonitrile
- Structure : The ylidene group is at the 3-position instead of the 4-position, altering ring conjugation.
- Properties : Melting point (67–70°C ) and boiling point (186–188°C ) differ due to isomerism .
(b) 2-(2H-Pyran-4(3H,5H,6H)-ylidene)acetonitrile
Functional Group Analogues
(a) Dicyanomethylene-4H-Pyran Derivatives
- Structure: Incorporates two cyano groups on the methylene moiety.
- Synthesis : Prepared via condensation of aldehydes with active methylene compounds in acetonitrile .
- Applications : Used in materials science for optoelectronic applications due to extended π-conjugation .
(b) 2-(3-Bromo-4-pyridyl)acetonitrile
- Structure : Replaces the tetrahydropyran ring with a brominated pyridine ring.
- Toxicity : Similar hazardous profile (acute toxicity) to the target compound .
(a) 2-(4-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-phenylthiazol-2(3H)-ylidene)-malononitrile (18a)
- Structure: Combines thiazole, pyrazole, and malononitrile groups.
- Activity : Exhibits potent antitumor effects (GI₅₀ < 1 µM) against human cancer cell lines, surpassing doxorubicin in efficacy .
- Mechanism: The cyano group enhances electron-withdrawing effects, stabilizing interactions with biological targets .
(b) Cyometrinil (CGA-43089)
- Structure: (Z)-Cyanomethoxyimino(phenyl)acetonitrile.
- Application : Agricultural safener protecting crops from herbicide damage (e.g., metolachlor) .
- Comparison : Both cyometrinil and the target compound leverage nitrile groups for agrochemical utility, but the latter’s tetrahydropyran scaffold may offer distinct bioavailability .
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The position of the ylidene group and ring saturation significantly influence reactivity and applications. For example, the 4-position ylidene in the target compound enhances conjugation for pharmaceutical use, while 3-position isomers face stability challenges .
Nitrile Functionality: The cyano group is critical in biological activity (e.g., antitumor effects in 18a) and agrochemical utility (e.g., cyometrinil) .
Synthesis Methods : Oxidative C-H activation () and condensation reactions () are viable for tetrahydropyran nitriles, but scalability depends on substituent complexity.
Biological Activity
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C₇H₉N
- CAS Number: 204651-40-1
- Functional Groups: Pyran ring and acetonitrile group
The compound features a pyran ring fused with an acetonitrile group, which contributes to its unique chemical behavior and potential interactions with biological systems.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives have shown activity against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 50 µg/mL |
| Derivative B | S. aureus | 40 µg/mL |
| Derivative C | P. aeruginosa | 30 µg/mL |
These findings suggest that specific modifications to the structure can enhance the antimicrobial efficacy of the compound .
Anticancer Activity
The anticancer properties of this compound derivatives have been explored in various studies. For example, certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative D | MCF-7 | 15 |
| Derivative E | A549 | 12 |
The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the pyran ring significantly enhances anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions in pathogens or cancer cells.
- Reactive Functional Groups: The reactive acetonitrile group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to cell death or growth inhibition.
Case Studies
A series of case studies have been conducted to evaluate the biological efficacy of this compound:
-
Study on Antimicrobial Properties:
- Researchers synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications in the pyran ring structure led to improved antimicrobial activity compared to parent compounds.
- Evaluation of Anticancer Effects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
